
4,4-Dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpiperidin-3-amine is an organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The presence of two methyl groups at the 4th position and an amine group at the 3rd position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpiperidin-3-amine typically involves the reaction of 4,4-dimethylpiperidine with ammonia or an amine source under specific conditions. One common method includes the reductive amination of 4,4-dimethylpiperidin-3-one using a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes. For instance, the hydrogenation of 4,4-dimethylpiperidin-3-one in the presence of a suitable catalyst such as palladium on carbon can yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
Applications De Recherche Scientifique
4,4-Dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound is structurally similar but contains a benzyl group at the nitrogen atom.
N,N-Dimethylpyridin-4-amine: Another similar compound with a pyridine ring instead of a piperidine ring
Uniqueness: 4,4-Dimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
4,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)3-4-9-5-6(7)8/h6,9H,3-5,8H2,1-2H3 |
Clé InChI |
SABNPWGBHHNECJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


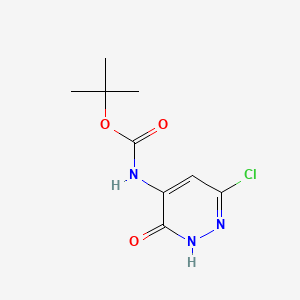
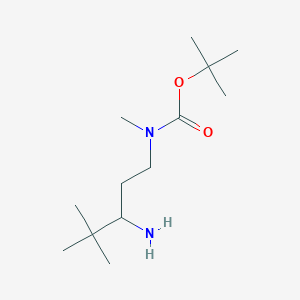
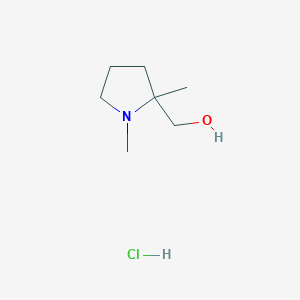
![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)
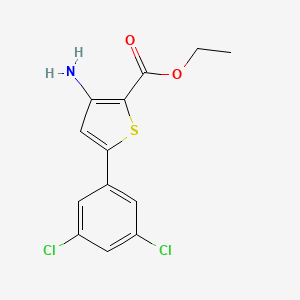
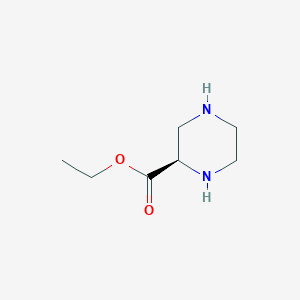
![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
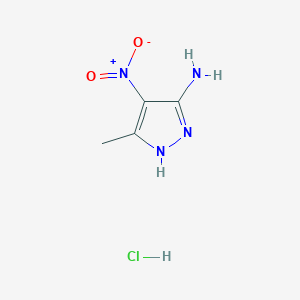
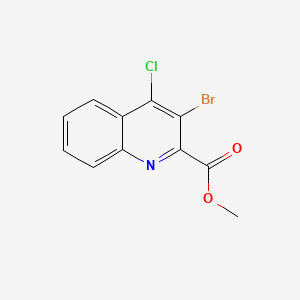
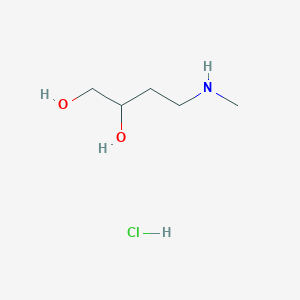
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
